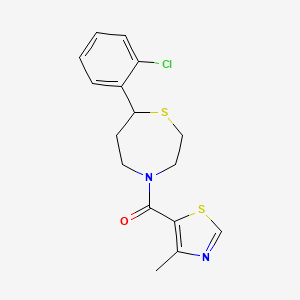

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a thiazepan ring and a thiazol ring. Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur . Thiazol is a five-membered ring containing nitrogen and sulfur, and it’s known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the thiazol ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, melting point, and boiling point are determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Thiazole derivatives, such as "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and its chlorophenyl analog, have been synthesized and characterized through various spectroscopic methods including UV, IR, NMR, and high-resolution mass spectrometry. These compounds are structurally optimized using density functional theory (DFT) calculations to investigate their geometric structures, bonding features, and vibrational wave numbers. Molecular docking studies suggest potential antibacterial activity due to the structural changes induced by the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).

Anticancer and Antimicrobial Potential

- Another study synthesized 1,3-oxazole clubbed pyridyl-pyrazolines with significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also showed in vitro antibacterial and antifungal activities, highlighting their potential as pharmaceutical drugs to overcome microbial resistance (Katariya, Vennapu, & Shah, 2021).

Structural Studies

- The molecular structures of certain thiazole derivatives were elucidated using single crystal X-ray diffraction methods. This research contributes to understanding the structural basis of the chemical reactivity and potential biological activities of these compounds (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

Antiviral Activity

- The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed some compounds with anti-tobacco mosaic virus activity, suggesting potential antiviral applications for thiazole-based compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Neurotropic and Psychotropic Agents

- Research into neurotropic and psychotropic agents has led to the synthesis of compounds like 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1,4-benzodiazepine, which display similar effects to diazepam in causing taming and anticonvulsant effects in mice, demonstrating the potential for thiazole derivatives in the development of new therapeutic agents (Matsuo, Taniguchi, & Ueda, 1982).

Mecanismo De Acción

Target of Action

The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone” is a complex molecule that likely interacts with multiple targetsFor instance, the thiazole ring is a significant platform in a number of medicinally relevant molecules . Similarly, indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of this compound is likely multifaceted due to its complex structure. The thiazole ring, for example, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to a variety of effects when the compound enters physiological systems . Similarly, indole derivatives have been found to possess various biological activities .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of indole derivatives and compounds containing a thiazole ring , it is plausible that this compound could have a range of effects.

Direcciones Futuras

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS2/c1-11-15(22-10-18-11)16(20)19-7-6-14(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMVLTRRZZYFDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)

![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)